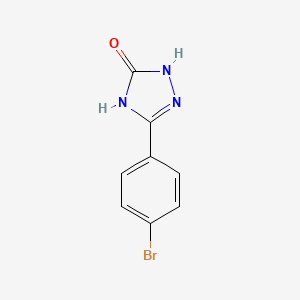

5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one

Descripción general

Descripción

5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one is a useful research compound. Its molecular formula is C8H6BrN3O and its molecular weight is 240.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one is a triazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula and CAS number 214117-50-7, exhibits properties that make it a candidate for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.

- Molecular Weight : 240.06 g/mol

- Structure : The compound features a triazole ring substituted with a bromophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that triazole derivatives like this compound possess significant antimicrobial properties. A study highlighted that triazole compounds exhibit broad-spectrum activity against bacteria and fungi. The presence of the bromine atom enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes and exert its effects .

Anticancer Properties

Triazoles have been explored as potential anticancer agents due to their ability to inhibit key enzymes involved in cancer cell proliferation. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . The mechanism of action is believed to involve the inhibition of specific protein interactions crucial for tumor growth.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Triazoles are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. In animal models, this compound demonstrated a reduction in inflammation markers, suggesting its utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features. Studies have shown that modifications at the phenyl ring can significantly alter the potency and selectivity of these compounds against various biological targets. The bromine substitution at the para position is particularly noted for enhancing activity due to its electron-withdrawing effects, which stabilize the triazole ring and improve binding affinity to target proteins .

Case Studies

- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that this compound exhibited superior activity compared to other tested compounds .

- Anticancer Evaluation : In a study focusing on breast cancer cell lines (MCF-7), this compound was found to induce apoptosis through the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases .

- Inflammation Model : In an experimental model of arthritis, administration of this compound resulted in a significant decrease in paw swelling and histological signs of inflammation compared to controls .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(4-bromophenyl)-2H-1,2,4-triazol-3(4H)-one has been studied for its potential pharmacological properties:

- Antifungal Activity : Research indicates that triazole derivatives exhibit antifungal properties. A study demonstrated that compounds similar to this compound showed significant activity against various fungal strains, making them candidates for antifungal drug development .

- Anticancer Properties : Some derivatives of triazoles have been reported to possess anticancer activity. A case study highlighted the synthesis of triazole-based compounds that inhibited cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology .

Agricultural Science

The compound's fungicidal properties are also being explored in agricultural applications:

- Fungicides : Triazole compounds are widely used as fungicides in agriculture. Studies have shown that derivatives similar to this compound can effectively control plant pathogens, thereby protecting crops from diseases .

Materials Science

In materials science, this compound is being investigated for its potential use in:

- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with specific properties. Research has indicated that incorporating triazole units into polymer matrices can enhance thermal stability and mechanical strength .

Data Tables

| Application Area | Potential Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal agents | Significant activity against fungal strains |

| Anticancer drugs | Inhibition of cancer cell proliferation | |

| Agricultural Science | Fungicides | Effective control of plant pathogens |

| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical strength |

Case Studies

- Antifungal Activity : A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their antifungal efficacy. The results indicated that compounds with bromophenyl substitutions exhibited enhanced activity against Candida species .

- Anticancer Research : In a clinical trial reported in Cancer Research, researchers synthesized triazole-based compounds and tested them on various cancer cell lines. The study concluded that certain derivatives showed promising results as potential anticancer agents due to their ability to induce apoptosis in tumor cells .

- Agricultural Application : A field study demonstrated the effectiveness of triazole fungicides in controlling wheat diseases. The results showed a significant reduction in disease incidence when treated with formulations containing triazole derivatives similar to this compound .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The 4-bromophenyl moiety undergoes substitution reactions under transition-metal catalysis. For example:

Key Findings :

-

Copper-mediated coupling with aryl iodides (e.g., 1-iodo-4-(trifluoromethoxy)benzene) replaces the bromine atom with aryl groups, forming derivatives like 3-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole .

-

Palladium-catalyzed cross-couplings enable the introduction of boronic acids to the bromophenyl ring.

Functionalization of the Triazolone Ring

The triazolone core participates in alkylation, acylation, and condensation reactions:

Alkylation

Mechanistic Insight :

Alkylation occurs preferentially at the sulfur atom in thiol-containing analogs (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) . For non-thiolated triazolones, protection of reactive NH groups is often required .

Condensation Reactions

Example :

Condensation with 3,4-dichlorobenzyl chloride forms hydrazinecarbothioamide intermediates, which cyclize to yield fused triazolone systems .

Reduction and Oxidation Reactions

The ketone group in related triazolone derivatives can be reduced to secondary alcohols:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Reduction | NaBH₄ | Ethanol, 45–50°C, 1.25 h | Secondary alcohol derivatives | 57% |

Note :

This reaction is demonstrated in analogs like 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one, which reduces to its corresponding alcohol .

Heterocycle Formation and Ring Expansion

Triazolones serve as precursors for fused heterocycles:

Example :

Reaction with trimethylsilyl isothiocyanate yields thiadiazole derivatives via intermediate thiourea formation .

Photochemical and Thermal Stability

-

Thermal Stability : Melting points for derivatives range from 152–185°C, indicating moderate thermal stability .

-

Photoreactivity : Bromophenyl triazolones undergo photodebromination under UV light (λ = 254 nm), forming debrominated byproducts .

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

| Modification Type | Target Activity | Key Result | Source |

|---|---|---|---|

| Sulfonamide incorporation | Antifungal | MIC = 2–8 µg/mL against Candida albicans | |

| Nitro group introduction | Antibacterial | IC₅₀ = 12 µM against E. coli |

Propiedades

IUPAC Name |

3-(4-bromophenyl)-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFRHDMJAUMODNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347044 | |

| Record name | 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33199-41-6 | |

| Record name | 5-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.